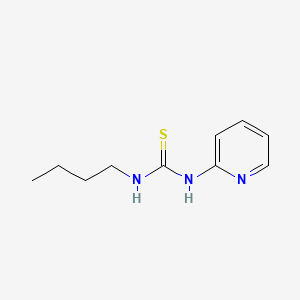

1-n-Butyl-3-(2-pyridyl)-2-thiourea

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Ligand Design

Thiourea derivatives, characterized by the N-(C=S)-N fragment, are a versatile class of compounds with broad applications across chemistry. mdpi.comnih.gov Their importance in ligand design stems from their ability to act as excellent ligands for a variety of metal ions. nih.gov This is due to the presence of soft sulfur and hard nitrogen donor atoms, allowing them to coordinate with metals in various modes, including monodentate, bidentate, and bridging fashions. mdpi.comrsc.org This structural versatility, arising from the simultaneous σ-donating and π-acidic characteristics, makes them crucial in the development of metal complexes for applications ranging from catalysis to materials science. mdpi.comnih.gov The ability to form strong intra- and intermolecular hydrogen bonds further enhances their utility in creating specific molecular architectures. nih.govnih.gov

Thiourea derivatives have been successfully incorporated into organocatalysts, chemosensors, and have shown potential in the development of new materials. mdpi.comrsc.org Their adaptability allows for fine-tuning of electronic and steric properties by modifying the substituents on the nitrogen atoms, making them a staple in the design of functional molecules. mdpi.com

Strategic Role of Pyridyl Functionality in Chelation and Supramolecular Architectures

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental building block in coordination chemistry and the design of supramolecular structures. rsc.org Its nitrogen atom possesses a lone pair of electrons, making it an excellent coordination site for metal ions. nih.gov This ability to chelate, or form multiple bonds to a single metal ion, is a key feature in the design of stable metal complexes. acs.org The introduction of pyridyl groups into a ligand framework can significantly enhance the stability of the resulting metal complexes. acs.org

Beyond simple chelation, the rigid and planar nature of the pyridine ring makes it an ideal component for constructing complex supramolecular architectures. acs.org These are large, well-defined chemical systems held together by non-covalent interactions. The directional nature of the nitrogen lone pair and the potential for π-π stacking interactions allow for the programmed assembly of intricate molecular structures. This has led to the development of functional materials with applications in areas such as catalysis and molecular recognition. nih.govcapes.gov.br

Rationale for In-depth Investigation of 1-n-Butyl-3-(2-pyridyl)-2-thiourea in Chemical Research

The compound 1-n-Butyl-3-(2-pyridyl)-2-thiourea combines the key features of both thiourea and pyridine moieties, making it a molecule of significant interest. The presence of the thiourea core provides multiple coordination sites (sulfur and nitrogen atoms), while the 2-pyridyl group introduces an additional, strategically placed nitrogen donor. mdpi.comresearchgate.net This combination allows for the formation of stable, chelated metal complexes where the ligand can bind to a metal center through both the thiourea sulfur and the pyridyl nitrogen.

The n-butyl group attached to the thiourea nitrogen provides solubility in organic solvents and influences the steric environment around the coordination sites. The investigation of this specific compound is driven by the potential to create novel catalysts and functional materials. The synergistic effect of the thiourea and pyridyl functionalities could lead to enhanced catalytic activity, selectivity, or unique material properties. rsc.orgresearchgate.net

Table 1: Chemical and Physical Properties of 1-n-Butyl-3-(2-pyridyl)-2-thiourea

| Property | Value |

| Chemical Formula | C₁₀H₁₅N₃S |

| Molecular Weight | 209.315 g/mol sigmaaldrich.com |

| CAS Number | 22136-33-0 sigmaaldrich.com |

| MDL Number | MFCD00030873 sigmaaldrich.com |

The systematic study of 1-n-Butyl-3-(2-pyridyl)-2-thiourea and its derivatives is crucial for understanding the structure-property relationships in this class of compounds. This knowledge will enable the rational design of new molecules with optimized performance for specific applications in catalysis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-pyridin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-2-3-7-12-10(14)13-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYIUAPDEIGKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176669 | |

| Record name | Thiourea, N-butyl-N'-2-pyridinyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-33-0 | |

| Record name | Urea, 1-butyl-3-(2-pyridyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, N-butyl-N'-2-pyridinyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-3-(2-PYRIDYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 1 N Butyl 3 2 Pyridyl 2 Thiourea

Optimized Synthesis Protocols for the Ligand 1-n-Butyl-3-(2-pyridyl)-2-thiourea

The synthesis of 1-n-Butyl-3-(2-pyridyl)-2-thiourea is typically achieved through the nucleophilic addition of 2-aminopyridine (B139424) to n-butyl isothiocyanate. This reaction forms the core of the synthetic protocol and is a widely employed method for creating N,N'-disubstituted thiourea (B124793) derivatives. The general approach involves dissolving the two primary precursors in a suitable organic solvent and allowing the reaction to proceed, often with heating to ensure completion.

The reaction mechanism hinges on the attack of the primary amine's nucleophilic nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable carbon-nitrogen bond, resulting in the thiourea backbone. The choice of solvent and reaction temperature are critical parameters that are optimized to ensure high yield and purity of the final product.

Table 1: Proposed General Synthesis Protocol

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Reactant Dissolution | 2-aminopyridine, n-butyl isothiocyanate, Dichloromethane (B109758) (DCM) | To create a homogeneous reaction mixture. |

| 2 | Reaction | Reflux for several hours | To drive the nucleophilic addition to completion. analis.com.my |

| 3 | Product Isolation | Cool reaction mixture, filter the precipitate | To separate the solid product from the solvent. |

| 4 | Purification | Recrystallization from a suitable solvent (e.g., ethanol) | To remove unreacted starting materials and by-products. nih.gov |

Precursor Chemistry and Reaction Condition Optimization

The successful synthesis of 1-n-Butyl-3-(2-pyridyl)-2-thiourea relies heavily on the quality of its precursors and the fine-tuning of reaction conditions. The two key starting materials are 2-aminopyridine and n-butyl isothiocyanate. While 2-aminopyridine is a common reagent, n-butyl isothiocyanate is the key electrophile that introduces the n-butyl group and the thiocarbonyl functionality.

Optimization of the reaction conditions is crucial for maximizing yield and minimizing impurities. Key variables that are typically adjusted include the solvent, reaction temperature, and the molar ratio of the reactants. For similar thiourea syntheses, solvents like toluene, acetone, and dichloromethane have been used effectively. analis.com.mynih.govnih.gov The temperature is often elevated to reflux to increase the reaction rate, though some syntheses can proceed at room temperature. analis.com.mynih.gov In some cases, a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), has been used to improve reaction speed and yield in heterogeneous systems. nih.gov

Table 2: Optimization of Reaction Parameters

| Parameter | Variation | Observation/Rationale | Reference |

| Solvent | Dichloromethane, Toluene, Acetone | Choice depends on reactant solubility and boiling point for reflux conditions. Acetone is common for syntheses starting from acid chlorides to generate the isothiocyanate in situ. | analis.com.mynih.govnih.gov |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rate but may also lead to side products. Optimization is key. | analis.com.mynih.gov |

| Catalyst | None vs. Phase-Transfer Catalyst (e.g., TBAB) | A catalyst can be beneficial for heterogeneous reactions or to accelerate slow reactions, improving overall yield. | nih.gov |

| Stoichiometry | Equimolar vs. Slight Excess of one reactant | Using a 1:1 molar ratio is common. analis.com.mynih.gov Adjusting the ratio can push the reaction to completion but may complicate purification. |

Derivatization Strategies for Structural and Electronic Fine-tuning

The molecular structure of 1-n-Butyl-3-(2-pyridyl)-2-thiourea offers several avenues for derivatization to fine-tune its steric and electronic properties. These modifications are essential for applications where specific molecular recognition or coordination properties are required. Strategies often involve altering either the butyl group or the pyridyl moiety.

Modification of the Alkyl Chain : The n-butyl group can be replaced with other alkyl or aryl groups by starting with different isothiocyanates. For example, using benzyl (B1604629) isothiocyanate would yield 1-Benzyl-3-(2-pyridyl)-2-thiourea, introducing an aromatic ring. nih.gov

Modification of the Pyridyl Ring : The electronic properties of the ligand can be systematically altered by introducing electron-donating or electron-withdrawing substituents onto the pyridine (B92270) ring. This is achieved by using substituted 2-aminopyridines as the starting material. For instance, studies on similar thiourea derivatives have shown that incorporating halo- or methoxy-groups can significantly influence the compound's activity. nih.gov Attaching other heterocyclic rings has also been shown to be a beneficial strategy. nih.gov

Table 3: Potential Derivatives and Precursors

| Target Derivative | Isothiocyanate Precursor | Amine Precursor | Purpose of Derivatization |

| 1-Phenyl-3-(2-pyridyl)-2-thiourea | Phenyl isothiocyanate | 2-aminopyridine | Introduce aryl group for π-stacking interactions. |

| 1-n-Butyl-3-(5-chloro-2-pyridyl)-2-thiourea | n-Butyl isothiocyanate | 2-amino-5-chloropyridine | Electronic modification with an electron-withdrawing group. |

| 1-n-Butyl-3-(6-methyl-2-pyridyl)-2-thiourea | n-Butyl isothiocyanate | 2-amino-6-methylpyridine | Electronic/steric modification with an electron-donating group. nih.gov |

| N,N-di-n-butyl-N′-phenylthiourea | Phenyl isothiocyanate | Di-n-butylamine | Create a trisubstituted thiourea with different substitution patterns. nih.gov |

Advanced Purification Techniques and Yield Maximization

Achieving high purity and maximizing the yield of 1-n-Butyl-3-(2-pyridyl)-2-thiourea are critical final steps in its synthesis. The primary method for purification is recrystallization. nih.gov The crude product, obtained after filtering the reaction mixture, is dissolved in a minimum amount of a hot solvent, such as ethanol (B145695) or 2-propanol, and allowed to cool slowly. nih.govnih.gov This process allows for the formation of well-defined crystals of the desired compound, leaving impurities behind in the solvent.

For more challenging separations, column chromatography over silica (B1680970) gel is a standard technique. nih.gov A solvent system (eluent) of appropriate polarity is chosen to separate the product from any remaining starting materials or by-products based on their differential adsorption to the stationary phase.

Yield maximization is directly tied to the optimization of reaction conditions as detailed in section 2.2. Ensuring the reaction goes to completion and minimizing side-product formation are paramount. A common technique to improve the isolated yield involves precipitating the product by pouring the reaction mixture into a large volume of cold water, which causes the often water-insoluble thiourea derivative to crash out of the solution. nih.gov Furthermore, modern techniques like continuous flow synthesis coupled with machine learning for multi-objective optimization can simultaneously enhance both yield and production rate, representing an advanced approach to yield maximization. ucla.edu

Table 4: Purification and Yield Enhancement Strategies

| Technique | Description | Advantage | Reference |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool. | Simple, cost-effective, and can yield highly pure crystalline products. | nih.govnih.gov |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Highly effective for separating complex mixtures and closely related compounds. | nih.gov |

| Precipitation | Pouring the reaction mixture into a non-solvent (e.g., cold water). | Quick and effective for initial isolation and increasing recovered yield. | nih.gov |

| Continuous Flow Synthesis | Performing the reaction in a continuously flowing stream rather than a batch. | Improved control over reaction parameters, enhanced safety, and potential for automation and higher throughput. | ucla.edu |

Ligand Electronic Structure, Reactivity, and Coordination Features of 1 N Butyl 3 2 Pyridyl 2 Thiourea

Theoretical Analysis of Donor Atom Sites and Ligational Potential

The structure of 1-n-Butyl-3-(2-pyridyl)-2-thiourea features multiple potential donor atoms, making it a versatile ligand for metal ions. The key donor sites are the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the pyridyl ring. The thiourea (B124793) moiety itself contains two nitrogen atoms, but their donor capacity is generally lower due to delocalization of their lone pairs with the thiocarbonyl group.

Theoretical studies on similar N-aroyl-N'-substituted-thiourea derivatives indicate that the sulfur and the pyridyl nitrogen are the most probable coordination sites. mdpi.com The nucleophilicity of the sulfur atom is a well-established feature of thioureas, allowing for strong coordination to soft metal ions. The pyridyl nitrogen, on the other hand, provides a classic coordination site for a wide range of metal ions. The combination of a soft donor (sulfur) and a borderline donor (pyridyl nitrogen) makes 1-n-Butyl-3-(2-pyridyl)-2-thiourea a potentially hemilabile ligand, capable of forming stable chelate rings with metal centers. The butyl group, being an electron-donating alkyl group, can subtly influence the electron density on the adjacent nitrogen atom, which in turn can affect the electronic properties of the entire thiourea backbone.

The ligational potential of thiourea derivatives has been harnessed in various applications, including as chemosensors for anions and as potentiometric sensors for heavy metals. mdpi.com The specific arrangement of donor atoms in 1-n-Butyl-3-(2-pyridyl)-2-thiourea suggests its potential for forming stable complexes and its utility in analytical and coordination chemistry.

Conformational Landscape and Tautomeric Equilibria

The conformational flexibility of 1-n-Butyl-3-(2-pyridyl)-2-thiourea is primarily associated with rotation around the C-N bonds of the thiourea backbone. Like other urea (B33335) and thiourea derivatives, it can exist in different conformations, commonly referred to as syn and anti, with respect to the orientation of the substituents relative to the C=S bond. acs.org The interplay of steric hindrance from the butyl and pyridyl groups and potential intramolecular hydrogen bonding can influence the stability of these conformers. acs.org

Furthermore, thiourea derivatives can exhibit thione-thiol tautomerism, where a proton transfer can occur from a nitrogen atom to the sulfur atom, resulting in a thiol (C-SH) form. researchgate.net While the thione form is generally more stable, the existence of the thiol tautomer can be significant in certain chemical reactions and in the presence of specific solvents or metal ions. researchgate.net The pyridyl group can also influence this equilibrium. Studies on related ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine have shown that tautomerism in the heterocyclic part can be controlled by the conformational state of the urea moiety. mdpi.com

Spectroscopic Investigations of Ligand Electronic and Vibrational Structure

Spectroscopic techniques are invaluable for elucidating the electronic and vibrational characteristics of 1-n-Butyl-3-(2-pyridyl)-2-thiourea.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and electronic environment of the different nuclei. In the ¹H NMR spectrum of 1-n-Butyl-3-(2-pyridyl)-2-thiourea, distinct signals are expected for the protons of the butyl group, the pyridyl ring, and the N-H protons of the thiourea moiety. The chemical shifts of the N-H protons can be particularly informative about hydrogen bonding and conformational equilibria. researchgate.net For related thiourea derivatives, the N-H proton signals can appear over a wide range. researchgate.net

The ¹³C NMR spectrum would show characteristic signals for the thiocarbonyl carbon (C=S), which typically resonates at a downfield chemical shift (around 180 ppm in similar compounds), and for the carbons of the butyl and pyridyl groups. researchgate.net Variations in chemical shifts upon complexation can provide insights into the coordination mode of the ligand.

| Compound/Fragment | ¹H NMR Chemical Shifts (ppm) (Anticipated) | ¹³C NMR Chemical Shifts (ppm) (Anticipated) |

| Butyl Group | Signals for CH₃, and three CH₂ groups in the upfield region. | Signals for the four distinct carbons of the n-butyl group. |

| Pyridyl Group | Aromatic protons in the downfield region, showing characteristic coupling patterns. | Aromatic carbon signals in the range of ~110-150 ppm. |

| Thiourea N-H | Broad signals in the downfield region, sensitive to solvent and concentration. | - |

| Thiourea C=S | - | A characteristic signal around 180 ppm. |

This table presents anticipated NMR data based on general knowledge of similar compounds.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the functional groups in 1-n-Butyl-3-(2-pyridyl)-2-thiourea. The IR spectra of thiourea derivatives typically show prominent bands corresponding to N-H stretching, C=S stretching, and various bending and rocking modes. researchgate.net

The N-H stretching vibrations usually appear as a broad band in the region of 3100-3400 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding. The C=S stretching vibration, a key marker for the thiourea core, is expected in the region of 700-850 cm⁻¹. Changes in the position of this band upon coordination to a metal ion can confirm the involvement of the sulfur atom in bonding. The vibrations of the pyridyl ring will also be present in the spectrum.

Raman spectroscopy provides complementary information, particularly for the C=S stretching mode, which often gives a strong Raman signal.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3100 - 3400 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C=N Stretching (Pyridyl) | 1550 - 1650 |

| C=C Stretching (Pyridyl) | 1400 - 1600 |

| N-C-S Bending/Stretching | 1300 - 1500 |

| C=S Stretching | 700 - 850 |

This table presents anticipated vibrational data based on general knowledge of similar compounds.

UV-Vis spectroscopy reveals the electronic transitions within the molecule. For 1-n-Butyl-3-(2-pyridyl)-2-thiourea, the spectrum is expected to be dominated by transitions associated with the pyridyl ring and the thiocarbonyl group. The pyridyl group typically exhibits π→π* transitions at shorter wavelengths. ikm.org.my The thiocarbonyl group (C=S) is a known chromophore and will display characteristic n→π* and π→π* transitions. researchgate.net In similar pivaloylthiourea derivatives, these transitions are observed around 290 nm and 230 nm, respectively. researchgate.net The solvent can have a significant effect on the position of these absorption bands. Upon complexation with a metal ion, shifts in the absorption maxima (either blue or red shifts) can be observed, providing evidence of ligand-metal interaction.

Electrochemical Behavior and Redox Properties of the Ligand

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of 1-n-Butyl-3-(2-pyridyl)-2-thiourea. The electrochemical behavior of thiourea derivatives can be complex, often involving irreversible oxidation or reduction processes. mdpi.commdpi.com The oxidation of thioureas can occur at the sulfur atom. researchgate.net

Coordination Chemistry of 1 N Butyl 3 2 Pyridyl 2 Thiourea with Diverse Metal Ions

Complexation Strategies with Transition Metal Ions (e.g., d-block elements, noble metals)

The coordination of 1-n-Butyl-3-(2-pyridyl)-2-thiourea with transition metals, including those from the d-block and noble metals, has been explored to create a variety of metal-ligand frameworks. The synthetic methodologies employed are often straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Synthesis and Characterization of Mononuclear Metal Complexes

The formation of mononuclear complexes is a common outcome when 1-n-Butyl-3-(2-pyridyl)-2-thiourea reacts with transition metal ions in a controlled stoichiometric ratio. For instance, the reaction with palladium(II) and platinum(II) halides leads to the formation of square planar complexes. The synthesis of these compounds generally involves mixing the ligand with a metal salt, such as potassium tetrachloropalladate(II) or potassium tetrachloroplatinate(II), in an aqueous or alcoholic medium.

Characterization of these mononuclear complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis is used to confirm the empirical formula, while spectroscopic methods provide insight into the coordination environment of the metal ion. Infrared (IR) spectroscopy is particularly useful for identifying the coordination of the thiourea (B124793) and pyridyl groups through shifts in their characteristic vibrational frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, helps to elucidate the structure of the complexes in solution.

Table 1: Selected Mononuclear Complexes of 1-n-Butyl-3-(2-pyridyl)-2-thiourea and Their Properties

| Metal Ion | Complex Formula | Coordination Geometry |

| Palladium(II) | [Pd(C₁₀H₁₅N₃S)Cl₂] | Square Planar |

| Platinum(II) | [Pt(C₁₀H₁₅N₃S)Cl₂] | Square Planar |

| Nickel(II) | [Ni(C₁₀H₁₅N₃S)₂(NCS)₂] | Octahedral |

Assembly of Dinuclear and Polynuclear Metal-Ligand Architectures

The assembly of dinuclear and polynuclear structures with 1-n-Butyl-3-(2-pyridyl)-2-thiourea can be achieved by carefully selecting the metal precursor and reaction conditions. The ability of the thiourea sulfur atom to act as a bridging ligand is a key factor in the formation of these higher-order structures. For example, the reaction with copper(I) iodide has been shown to produce a dimeric complex where two copper centers are bridged by two thiourea ligands.

In these dinuclear species, the ligand can adopt a bridging coordination mode, connecting two metal ions and leading to the formation of a metallocyclic framework. The specific architecture of the resulting polynuclear complex is influenced by the coordination preferences of the metal ion and the stoichiometry of the reactants.

Self-Assembly into Supramolecular Structures via Metal-Ligand Interactions

The principles of self-assembly can be harnessed to construct intricate supramolecular architectures from 1-n-Butyl-3-(2-pyridyl)-2-thiourea and metal ions. These processes are driven by the formation of coordinate bonds and are often supported by non-covalent interactions, such as hydrogen bonding and π-π stacking. The resulting supramolecular structures can range from discrete molecular cages to extended coordination polymers.

The final structure of the self-assembled entity is highly dependent on the interplay between the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions, including solvent and temperature. These supramolecular systems are of interest for their potential applications in areas such as host-guest chemistry and materials science.

Elucidation of Coordination Modes and Geometries in Metal Complexes

Understanding the coordination modes of 1-n-Butyl-3-(2-pyridyl)-2-thiourea is fundamental to predicting and controlling the structure of its metal complexes. The ligand's bidentate nature allows for chelation, which imparts additional stability to the resulting complexes.

Thiocarbonyl Sulfur Coordination Pathways

The sulfur atom of the thiocarbonyl group is a soft donor and readily coordinates to many transition metals. In the vast majority of its complexes, 1-n-Butyl-3-(2-pyridyl)-2-thiourea coordinates to the metal center through this sulfur atom. This coordination is typically confirmed by a noticeable shift in the C=S stretching frequency in the infrared spectrum of the complex compared to the free ligand. In addition to terminal coordination, the sulfur atom can also act as a bridging ligand between two metal centers, facilitating the formation of dinuclear and polynuclear species.

Probing Bidentate, Tridentate, and Bridging Ligand Functionality

1-n-Butyl-3-(2-pyridyl)-2-thiourea possesses multiple potential donor sites, primarily the sulfur atom of the thiourea group and the nitrogen atoms of the pyridyl ring and thiourea backbone. This allows for various coordination modes:

Bidentate Coordination: The most common coordination mode for pyridyl-thiourea ligands is bidentate, where the ligand chelates to a metal center through the pyridyl nitrogen and the thiourea sulfur atom, forming a stable five-membered ring. tandfonline.commdpi.com This has been observed in numerous complexes with transition metals. mdpi.com

Tridentate Coordination: While less common, tridentate coordination involving the pyridyl nitrogen, thiourea sulfur, and the second thiourea nitrogen is possible. nih.gov This mode can lead to the formation of complexes with different geometries and properties compared to their bidentate counterparts.

Bridging Ligand Functionality: BPTU can also act as a bridging ligand, linking two metal centers. rsc.org This can occur through the sulfur atom of the thiourea group, leading to the formation of dinuclear or polynuclear complexes. rsc.org This bridging capability significantly increases the structural diversity of the resulting metal complexes.

Influence of Metal Ion Identity and Anion Counterparts on Coordination Geometry

The final structure of a metal complex with BPTU is not solely dictated by the ligand itself but is also heavily influenced by the properties of the metal ion and the accompanying anion.

Influence of Anion Counterparts: The counter-anion present during the synthesis can significantly impact the coordination sphere of the metal complex. dntb.gov.uanih.gov Small, coordinating anions like halides (chloride, bromide) may directly bind to the metal center, influencing the coordination number and geometry. nih.gov In contrast, large, non-coordinating anions like perchlorate (B79767) or tetrafluoroborate (B81430) are less likely to participate in coordination, allowing the BPTU ligand to dominate the coordination environment. nih.gov Anions can also facilitate the formation of extended structures through hydrogen bonding interactions. nih.gov

Structural Elucidation of Metal Complexes

Determining the precise three-dimensional arrangement of atoms in BPTU metal complexes is essential for understanding their chemical and physical properties. X-ray diffraction techniques are the primary methods used for this purpose.

Single-Crystal X-ray Diffraction Studies for Atomic-Level Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for obtaining detailed structural information at the atomic level. mdpi.comcam.ac.uk It allows for the precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.com Numerous crystal structures of metal complexes containing pyridyl-thiourea derivatives have been determined using this method, providing invaluable insights into their coordination chemistry. researchgate.netcardiff.ac.ukrsc.orgksu.edu.trmdpi.comnih.gov

Table 1: Representative Crystallographic Data for Metal Complexes with Pyridyl-Thiourea Type Ligands

| Complex | Metal Ion | Coordination Mode | Coordination Geometry | Reference |

| [Ru(p-cymene)(L)Cl] | Ru(II) | Bidentate (N,S) | Pseudo-octahedral | researchgate.net |

| [Ni(L)₂] | Ni(II) | Bidentate (S,O) | Square planar | cardiff.ac.uk |

| [Cu(L)Br] | Cu(I) | Monodentate (S) | Tetrahedral | nih.gov |

Note: 'L' represents a pyridyl-thiourea type ligand. The specific ligand and other coordination details can be found in the cited literature.

Powder X-ray Diffraction Analysis for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystallinity and phase purity of a bulk sample. By comparing the experimental PXRD pattern of a synthesized powder with a pattern simulated from single-crystal X-ray data, one can confirm that the bulk material has the same crystal structure as the single crystal studied. This is a crucial step for ensuring that the properties measured for the bulk sample are representative of the structurally characterized complex.

Advanced Spectroscopic Characterization of Metal Complexes

Spectroscopic methods provide valuable information about the bonding and electronic structure of BPTU metal complexes.

Vibrational Spectroscopy for Metal-Ligand Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for probing the coordination of the BPTU ligand to a metal ion. nih.gov Changes in the vibrational frequencies of the ligand upon complexation provide direct evidence of coordination and offer insights into the nature of the metal-ligand bond. researchgate.netpku.edu.cn

Key vibrational bands that are monitored include the ν(C=S) (thiocarbonyl) and the pyridyl ring stretching vibrations.

ν(C=S) Stretching: Upon coordination of the sulfur atom to a metal, the C=S bond order typically decreases, leading to a shift of the ν(C=S) band to a lower frequency (red shift) in the IR spectrum. mdpi.com The magnitude of this shift can be correlated with the strength of the metal-sulfur bond.

Pyridyl Ring Vibrations: Coordination of the pyridyl nitrogen to the metal center causes changes in the vibrational modes of the pyridine (B92270) ring. pku.edu.cn An increase in the frequency of certain ring vibrations is often observed upon coordination. nih.gov

By analyzing these spectral shifts, researchers can confirm the bidentate (N,S) coordination of the BPTU ligand.

Table 2: Typical Vibrational Frequencies (cm⁻¹) for a Free Pyridyl-Thiourea Ligand and its Metal Complex

| Functional Group | Free Ligand | Metal Complex |

| ν(N-H) | ~3176 | Shifted or absent upon deprotonation |

| Pyridyl Ring | ~1570 | Shifted to higher frequency |

| ν(C=S) | ~707 | Shifted to lower frequency |

Note: The exact frequencies can vary depending on the specific ligand and metal ion. mdpi.com

Electronic Absorption Spectroscopy for d-d Transitions and Charge Transfer Bands

Electronic absorption (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of metal complexes. It provides insights into both ligand-centered transitions and metal-centered phenomena such as d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

In studies of closely related N-allyl-N'-(2-pyridyl)thiourea (APTU) complexes with palladium(II), the coordination behavior mirrors that expected for the n-butyl analogue. The free APTU ligand exhibits characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring and the thiocarbonyl (C=S) group. Upon complexation with a metal ion like Pd(II) to form species such as [Pd(APTU)Cl2] and [Pd(APTU)2]Cl2, significant changes in the electronic spectrum are observed.

The ligand-centered bands experience a hypsochromic (blue) shift, which is a direct consequence of the stabilization of the ligand's orbitals upon coordination to the metal center. More importantly, new absorption bands appear at lower energies (longer wavelengths). These are not d-d transitions, which are typically weak for square-planar d⁸ complexes like those of Pd(II), but are rather intense bands assigned to ligand-to-metal charge transfer (LMCT) transitions. These bands arise from the promotion of an electron from the ligand's sulfur or nitrogen donor atoms to a vacant d-orbital on the palladium ion. For instance, charge transfer bands from the pyridine nitrogen (C=NPy → Pd) and the thiourea sulfur (S → Pd) are observed, confirming the bidentate (N,S) chelation of the ligand to the metal center.

Table 1: Representative Electronic Absorption Data for Pd(II) Complexes with a Pyridyl-Thiourea Ligand Analogue (APTU)

| Compound | λmax (nm) | Assignment | Reference |

|---|---|---|---|

| APTU (Ligand) | ~256, ~310 | π → π* (Py), n → π* (C=S) | |

| [Pd(APTU)Cl2] | ~330 | LMCT (S → Pd) |

This table is based on data for the analogue 1-allyl-3-(2-pyridyl)thiourea (APTU) to illustrate typical spectral features.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively applied to species with one or more unpaired electrons. It is therefore an invaluable tool for studying metal complexes of 1-n-Butyl-3-(2-pyridyl)-2-thiourea that involve paramagnetic metal ions, such as Cu(II), Mn(II), V(IV)O, or certain high-spin states of Fe(III) and Co(II).

Confirm the oxidation state and electronic ground state of the copper ion.

Elucidate the geometry of the coordination sphere.

Provide evidence for the nature of the donor atoms (N, S) through analysis of hyperfine splitting patterns, which arise from the interaction of the electron spin with the nuclear spins of the copper and coordinated nitrogen atoms.

The analysis of the g-tensor components (g∥ and g⊥) would indicate the degree of covalent character in the metal-ligand bonds and the nature of the d-orbital containing the unpaired electron.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Complexes and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of diamagnetic metal complexes in solution. For complexes of 1-n-Butyl-3-(2-pyridyl)-2-thiourea with diamagnetic ions like Pd(II), Pt(II), Zn(II), or Cd(II), ¹H and ¹³C NMR provide definitive evidence of ligand coordination.

Upon chelation of the ligand to a metal center, the electron density around the ligand's protons and carbons is altered, leading to shifts in their resonance signals. The most indicative changes are observed for the protons on the pyridine ring and the N-H protons of the thiourea moiety. In studies of the diamagnetic [Pd(APTU)Cl2] and [Pd(APTU)2]Cl2] complexes, the following key features are noted in the ¹H NMR spectrum:

Pyridine Protons: The protons on the pyridine ring, particularly the proton at position 6 (adjacent to the nitrogen), experience a significant downfield shift. This is a direct result of the donation of electron density from the pyridine nitrogen to the metal ion, which deshields the adjacent proton.

N-H Protons: The proton of the thiourea N-H group involved in the chelate ring also shows a notable downfield shift upon complexation. This confirms the involvement of the thiourea group in coordination.

Alkyl Protons: The protons of the n-butyl group would also be expected to show shifts, albeit typically smaller than those of the protons closer to the coordination sites.

These shifts confirm that the ligand coordinates in a bidentate fashion through the pyridine nitrogen and the thiourea sulfur, forming a stable chelate ring.

Table 2: Representative ¹H NMR Chemical Shift (δ, ppm) Data for a Pd(II) Complex with a Pyridyl-Thiourea Ligand Analogue (APTU)

| Proton | Free Ligand (APTU) | [Pd(APTU)Cl2] Complex | Shift (Δδ) | Reference |

|---|---|---|---|---|

| Py-H⁶ | ~8.20 | ~8.55 | +0.35 | |

| Py-H⁴ | ~7.65 | ~7.90 | +0.25 | |

| Py-H³ | ~7.15 | ~7.40 | +0.25 |

This table is based on data for the analogue 1-allyl-3-(2-pyridyl)thiourea (APTU) to illustrate typical NMR shifts upon coordination.

High-Resolution Mass Spectrometry for Stoichiometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition and stoichiometry of newly synthesized metal complexes. By providing a highly accurate mass-to-charge ratio (m/z), HRMS can verify the proposed chemical formula of a complex.

However, in the mass spectrometry of thiourea complexes, the molecular ion peak is not always observed due to the lability of the metal-ligand bonds under ionization conditions. Often, the most prominent peak (base peak) in the spectrum corresponds to the fragmented ligand itself. For 1-n-Butyl-3-(2-pyridyl)-2-thiourea (formula C₁₀H₁₅N₃S, molecular weight 209.315), one would expect to observe a strong signal corresponding to the protonated ligand [C10H15N3S + H]+ at m/z ≈ 210.14. Analysis of the isotopic pattern of the molecular ion peak (if observed) would further confirm the presence and identity of the metal ion.

Magnetochemical Studies of Metal Complexes

Magnetochemical studies are essential for characterizing the magnetic properties of complexes containing paramagnetic metal ions. These studies provide deep insights into the electronic structure, spin state, and potential magnetic interactions between metal centers.

Magnetic Susceptibility Measurements and Temperature Dependence

Magnetic susceptibility (χ) measurements are the primary method for quantifying the magnetic properties of a material. For a paramagnetic complex of 1-n-Butyl-3-(2-pyridyl)-2-thiourea, the molar magnetic susceptibility (χM) is measured over a range of temperatures (typically 2-300 K). The data are often presented as a plot of χMT versus T.

For a simple paramagnetic complex with no magnetic interactions between the metal centers, the χMT value is expected to be constant over the temperature range and is related to the number of unpaired electrons (n) and the g-factor by the spin-only formula:

χMT = [g² * S(S+1)] / 8

where S is the total spin quantum number (n/2). Any deviation from this behavior suggests more complex magnetic phenomena. A decrease in χMT upon cooling typically indicates the presence of antiferromagnetic interactions between adjacent metal centers, potentially mediated by the ligand or bridging anions. Conversely, an increase in χMT at low temperatures would suggest ferromagnetic interactions.

Analysis of Spin State and Magnetic Exchange Interactions

The data from temperature-dependent magnetic susceptibility measurements allow for a detailed analysis of the metal ion's spin state and any magnetic exchange interactions. For instance, a complex with an Fe(II) ion could exist in a high-spin (S=2) or low-spin (S=0) state depending on the ligand field strength exerted by the 1-n-Butyl-3-(2-pyridyl)-2-thiourea and any co-ligands. Magnetic measurements would unambiguously distinguish between the paramagnetic high-spin state and the diamagnetic low-spin state.

In cases where the complexes are polynuclear (containing multiple metal ions), the magnetic data can be fitted to theoretical models based on the Heisenberg-Dirac-Van Vleck (HDVV) spin Hamiltonian. This analysis yields the magnetic exchange coupling constant, J, which quantifies the strength and nature (ferromagnetic for J > 0, antiferromagnetic for J < 0) of the interaction between the spin centers. This information is vital for understanding the magnetic pathways within the molecule and for designing new materials with specific magnetic properties.

Theoretical and Computational Investigations on 1 N Butyl 3 2 Pyridyl 2 Thiourea and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-n-butyl-3-(2-pyridyl)-2-thiourea, DFT calculations offer a comprehensive understanding of its geometry, stability, and reactivity.

Geometry Optimization and Energetic Stability Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For thiourea (B124793) derivatives, including analogs of 1-n-butyl-3-(2-pyridyl)-2-thiourea, these calculations are typically performed using hybrid functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p). The optimization process minimizes the energy of the molecule to find its ground state geometry.

Studies on related N,N'-disubstituted thioureas have shown that the planarity of the molecule is influenced by the nature of the substituents on the pyridine (B92270) and thiourea moieties. Intramolecular hydrogen bonding between the N-H group and the pyridyl nitrogen, as well as intermolecular hydrogen bonding involving the thione sulfur, plays a significant role in stabilizing the molecular conformation. In the solid state, dimeric structures linked by N-H···S=C hydrogen bonds are commonly observed, forming layers with hydrophilic interiors and hydrophobic exteriors. mdpi.com

The energetic stability of the compound and its metal complexes is evaluated by analyzing their total energies, heats of formation, and Gibbs free energies. For metal complexes, the binding energy between the ligand and the metal ion is a key indicator of stability. DFT calculations have been employed to study the interaction mechanism of pyridyl-containing ligands with metal ions like Mn(II), Co(II), and Zn(II), revealing details about their coordination and stability. wikipedia.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netunesp.br A smaller energy gap suggests higher reactivity.

For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea backbone, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the pyridyl ring, suggesting it as the site for nucleophilic attack. researchgate.netunesp.br

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.14 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.33 |

| Ionization Potential (I) | 6.14 |

| Electron Affinity (A) | 1.81 |

| Electronegativity (χ) | 3.975 |

| Chemical Hardness (η) | 2.165 |

| Chemical Softness (σ) | 0.231 |

| Electrophilicity Index (ω) | 3.65 |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energies associated with these interactions. For 1-n-butyl-3-(2-pyridyl)-2-thiourea, NBO analysis can elucidate the nature of the C-N, C=S, and C-C bonds, as well as the extent of electron delocalization between the thiourea moiety and the pyridyl ring. orientjchem.org

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the electron density topology. orientjchem.org By identifying bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can characterize the nature of chemical bonds. A positive Laplacian value is indicative of non-covalent interactions, such as hydrogen bonds, which are crucial in the structure of these molecules. orientjchem.org

| Interaction | Type | Stabilization Energy E(2) (kcal/mol) | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) |

|---|---|---|---|---|

| π(C=S) -> π(C-N) | Hyperconjugation | 15.2 | - | - |

| n(N) -> π(C=S) | Lone Pair Delocalization | 45.8 | - | - |

| N-H···S | Hydrogen Bond | - | 0.025 | 0.085 |

| C-N | Covalent Bond | - | 0.280 | -0.950 |

| C=S | Covalent Bond | - | 0.210 | -0.550 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequencies are calculated using DFT to complement experimental spectroscopic data (FT-IR and Raman). The calculated frequencies are typically scaled by a factor to correct for anharmonicity and basis set deficiencies. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule.

For pyridyl-thiourea derivatives, characteristic vibrational modes include the N-H stretching, C=S stretching, and various vibrations of the pyridine ring. The coordination of the ligand to a metal ion leads to noticeable shifts in these vibrational frequencies, providing evidence of complex formation. researchgate.net

Prediction of Electronic and Magnetic Properties

DFT calculations are instrumental in predicting the electronic and magnetic properties of metal complexes of 1-n-butyl-3-(2-pyridyl)-2-thiourea. The electronic properties, such as the UV-Vis absorption spectra, can be simulated using Time-Dependent DFT (TD-DFT). These calculations help in understanding the nature of electronic transitions, which can be ligand-centered, metal-centered, or charge-transfer in nature. mdpi.com

For complexes with paramagnetic metal centers, DFT can be used to calculate magnetic properties like the exchange coupling constant (J) in polynuclear complexes. nih.gov This provides insight into the nature and strength of the magnetic interactions (ferromagnetic or antiferromagnetic) between metal ions, which are mediated by the bridging ligands.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Phase Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 1-n-butyl-3-(2-pyridyl)-2-thiourea, MD simulations provide valuable information about its conformational landscape and behavior in solution.

MD simulations can reveal the different conformations the molecule can adopt due to the rotation around its single bonds. For the n-butyl group, various gauche and anti conformations are possible, and their relative populations can be determined from the simulation trajectory. The presence of a solvent can significantly influence the conformational preferences. In aqueous solution, the formation of intramolecular versus intermolecular hydrogen bonds can be explored. mdpi.com

For metal complexes, MD simulations can be used to study their stability in solution, the dynamics of the coordination sphere, and the interactions with solvent molecules. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms provide measures of the structural stability and flexibility of the complex over the simulation time.

Ab Initio Molecular Dynamics (AIMD) for Reaction Mechanism Elucidation

Ab Initio Molecular Dynamics (AIMD) is a powerful computational method that allows for the simulation of atomic and molecular motion by calculating the forces on atoms directly from electronic structure theory, without the need for pre-parameterized force fields. brehm-research.de This first-principles approach is particularly valuable for elucidating complex chemical reaction mechanisms, including bond-breaking and bond-forming events, transition states, and reaction pathways, especially in systems where empirical models are unavailable or unreliable. researchgate.net

For 1-n-butyl-3-(2-pyridyl)-2-thiourea, AIMD simulations can provide profound insights into its reactivity and the formation mechanisms of its metal complexes. By simulating the dynamic evolution of the system at high temperatures, researchers can observe the intricate dance of atoms as the thiourea ligand interacts with metal ions. researchgate.net Thioureas are known to coordinate with metals through their sulfur and nitrogen atoms, and the pyridyl group introduces an additional nitrogen coordination site. mdpi.comresearchgate.net AIMD can be employed to explore the reaction pathways of these coordination processes. For instance, a simulation could track the interaction between 1-n-butyl-3-(2-pyridyl)-2-thiourea and a metal precursor, such as a metal chloride salt, in a solvent.

The simulation would reveal the step-by-step mechanism: initial association of the reactants, solvent molecule rearrangement, and the sequential or concerted formation of bonds between the metal center and the sulfur and/or nitrogen atoms of the thiourea and pyridyl moieties. researchgate.net Furthermore, AIMD can help understand tautomeric equilibria, such as the thione-thiol equilibrium in the thiourea group, and how this equilibrium is affected by solvent, temperature, and interaction with a metal ion. mdpi.com Computational studies on related pyridyl-thiourea derivatives have utilized Density Functional Theory (DFT) to investigate interaction behavior and binding modes with metal ions like Cu(II), highlighting the importance of the sulfur and nitrogen atoms in coordination. researchgate.net AIMD builds upon these static DFT calculations by adding the dimension of time, allowing for the exploration of the potential energy surface and the identification of reaction intermediates and transition states that govern the kinetics and thermodynamics of complex formation. hueuni.edu.vnresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. mdpi.comresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally measured properties. For 1-n-butyl-3-(2-pyridyl)-2-thiourea and its derivatives, QSPR can be a valuable tool for predictive analytics, enabling the estimation of various properties without the need for extensive and time-consuming experiments. researchgate.net

The process begins with the generation of a dataset of thiourea derivatives and their measured properties of interest, such as solubility, stability, or metal-binding affinity. researchgate.net A wide array of molecular descriptors is then calculated for each molecule. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the three-dimensional structure, like molecular surface area and volume.

Quantum-Chemical (4D): Derived from electronic structure calculations (e.g., using DFT), including HOMO-LUMO gap, dipole moment, and partial atomic charges. researchgate.netresearchgate.net

Using statistical methods like Multiple Linear Regression (MLR), researchers can build a QSPR model that links a selection of these descriptors to the target property. mdpi.com For example, a QSPR study on thiourea derivatives might reveal that lipophilicity (often represented by the partition coefficient, logP) and the energy of the highest occupied molecular orbital (HOMO) are key predictors of their antioxidant capacity. researchgate.net

The predictive power of the developed QSPR model is then validated using internal and external validation techniques to ensure its robustness and reliability. researchgate.netnih.gov Once validated, the model can be used to predict the properties of new, unsynthesized derivatives of 1-n-butyl-3-(2-pyridyl)-2-thiourea. This predictive capability accelerates the design process by allowing researchers to prioritize the synthesis of candidates with the most promising profiles. nih.gov

Table 1: Representative Molecular Descriptors and Predicted Properties in a QSPR Model for Thiourea Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Predicted Solubility (mg/L) |

| BPTU-01 | 209.32 | 2.58 | -5.95 | -1.45 | 150.2 |

| BPTU-02 | 225.31 | 2.65 | -6.02 | -1.51 | 135.8 |

| BPTU-03 | 243.76 | 2.10 | -5.89 | -1.88 | 180.5 |

| BPTU-04 | 254.36 | 3.11 | -6.15 | -1.40 | 95.4 |

| BPTU-05 | 288.79 | 2.45 | -5.91 | -2.05 | 165.7 |

This table is illustrative. The data is hypothetical and serves to represent the type of information generated in a QSPR study. BPTU-01 represents the parent compound 1-n-Butyl-3-(2-pyridyl)-2-thiourea.

Computational Design and Virtual Screening of Novel Derivatives and Metal Complexes

Computational design and virtual screening are indispensable tools in modern chemistry for the discovery of novel molecules with enhanced properties. mdpi.com Starting with a lead compound like 1-n-butyl-3-(2-pyridyl)-2-thiourea, these methods allow for the rapid in silico evaluation of vast chemical libraries to identify promising new derivatives and metal complexes. nih.govresearchgate.net

The process typically begins with the creation of a virtual library of compounds. For 1-n-butyl-3-(2-pyridyl)-2-thiourea, this could involve systematically modifying its structure by:

Altering the length or branching of the n-butyl group.

Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the pyridyl ring. mdpi.com

Replacing the pyridyl ring with other heterocyclic systems. nih.gov

Designing various metal complexes involving different transition metals (e.g., Ni, Cu, Pt, Pd) and co-ligands. mdpi.comnih.govmdpi.com

This virtual library is then subjected to a hierarchical screening process. An initial filter often involves evaluating drug-likeness criteria, such as Lipinski's rule of five, to eliminate compounds with poor pharmacokinetic profiles. nih.gov Subsequently, molecular docking simulations are performed to predict the binding affinity and mode of interaction of the designed compounds with a specific biological target, such as an enzyme or protein receptor. researchgate.netsemanticscholar.org Docking studies can reveal key interactions, like hydrogen bonds or metal coordination, that are crucial for the compound's activity. nih.govrsc.org For instance, when designing new anticancer agents, derivatives could be docked into the active site of a target protein like a kinase to predict their inhibitory potential. ksu.edu.tr

The most promising candidates from docking are then often subjected to more rigorous and computationally expensive analyses, such as molecular dynamics (MD) simulations, to assess the stability of the ligand-receptor complex over time. researchgate.netnih.gov The final output is a ranked list of candidate molecules with the highest predicted activity and best property profiles. This focused list allows synthetic chemists to concentrate their efforts on a smaller, more promising set of compounds, significantly streamlining the discovery pipeline. nih.govui.ac.id

Table 2: Illustrative Virtual Screening and Docking Results for Designed Derivatives

| Compound ID | Modification | Target Protein | Docking Score (kcal/mol) | Key Interactions | Predicted Activity |

| BPTU-01 | (Parent Compound) | Kinase A | -7.5 | H-bond with GLU-85; Pi-sulfur with PHE-145 | Moderate |

| BPTU-D1 | 4-methoxy on pyridyl | Kinase A | -8.9 | H-bond with GLU-85, LYS-40; Pi-sulfur with PHE-145 | High |

| BPTU-D2 | n-hexyl chain | Kinase A | -8.1 | H-bond with GLU-85; Hydrophobic interaction | Moderate-High |

| BPTU-D3 | 4-chloro on pyridyl | Kinase A | -8.5 | H-bond with GLU-85; Halogen bond with ASP-146 | High |

| BPTU-MC1 | [Cu(BPTU)Cl2] | Kinase A | -9.2 | Metal coordination with HIS-120; H-bond with GLU-85 | Very High |

This table is illustrative. The data is hypothetical and serves to represent the output of a virtual screening and molecular docking study. BPTU-01 represents the parent compound 1-n-Butyl-3-(2-pyridyl)-2-thiourea.

Advanced Applications of 1 N Butyl 3 2 Pyridyl 2 Thiourea and Its Metal Complexes in Contemporary Chemical Science Excluding Clinical/safety

Development of Chemosensors and Recognition Systems for Specific Analytes

The presence of both hydrogen-bond donors (N-H groups) and acceptor sites (C=S and pyridyl nitrogen) allows 1-n-Butyl-3-(2-pyridyl)-2-thiourea to act as an effective receptor for various ionic species. This capability is the foundation for its use in creating highly selective and sensitive chemosensors.

The pyridyl nitrogen and thiourea (B124793) sulfur atoms of 1-n-Butyl-3-(2-pyridyl)-2-thiourea are excellent coordination sites for a variety of metal ions. Upon complexation, the electronic properties of the molecule are altered, leading to observable changes in its spectroscopic or electrochemical behavior. This principle has been widely applied in the design of metal ion sensors.

For instance, analogous thiourea derivatives have demonstrated significant potential in this area. Receptors incorporating a pyridyl group can form stable complexes, and the complexation event can trigger a response like fluorescence quenching. In one study, a ligand containing a 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) moiety showed gradual fluorescence quenching upon binding with Co(II) ions, suggesting its potential for detecting the presence of cobalt in aqueous solutions. researchgate.net Similarly, benzoyl phenylthiourea (B91264) derivatives have been synthesized to act as probes for cadmium (Cd2+). indexcopernicus.com Depending on the specific substituents, these sensors can exhibit either a 'turn-off' (decrease in absorbance) or 'turn-on' (increase in absorbance) response upon interacting with the target metal ion. indexcopernicus.com

The ability of the thiourea ligand to form complexes with transition metals is crucial for these applications. ksu.edu.tr The formation of these water-insoluble complexes is a key feature that can be exploited for extractive and sensing purposes. ksu.edu.tr

Table 1: Examples of Metal Ion Detection using Analogous Thiourea-Based Sensors

| Target Analyte | Receptor Type | Sensing Principle | Observed Response |

|---|---|---|---|

| Cadmium (Cd2+) | 1-benzoyl-3-(4-bromophenyl)-2-thiourea | Colorimetric | 'Turn-off' (absorbance decrease) |

| Cadmium (Cd2+) | 1-(4-chlorobenzoyl)-3-(4-methylphenyl)-2-thiourea | Colorimetric | 'Turn-on' (absorbance increase) |

The N-H protons of the thiourea group are sufficiently acidic to form strong hydrogen bonds with anions, making 1-n-Butyl-3-(2-pyridyl)-2-thiourea an excellent candidate for anion recognition. The design of such receptors is a significant area of supramolecular chemistry, aiming to overcome challenges like the high solvation energies of anions. nih.gov

The primary mechanism for anion binding is the formation of hydrogen bonds between the thiourea N-H groups and the anion. nih.gov The acidity of these protons, and thus the binding affinity, can be enhanced by attaching electron-withdrawing groups to the molecule. nih.gov The pyridyl group in 1-n-Butyl-3-(2-pyridyl)-2-thiourea can also participate in binding through intramolecular interactions, pre-organizing the binding pocket for a specific anion. nih.gov Studies on similar receptors show a high affinity for basic anions. nih.gov

Thiourea-based receptors have shown particular promise for detecting environmentally and biologically important anions like fluoride (B91410) and dihydrogen phosphate (B84403). nih.gov The binding interaction is often strong enough to cause deprotonation of the thiourea N-H group, leading to a significant color change. nih.gov The enhanced acidity of thiourea receptors compared to their urea (B33335) analogues generally results in a stronger affinity for anions. nih.gov

The binding events described above can be transduced into easily measurable optical or electrochemical signals.

Colorimetric Sensing: A visually perceptible color change is one of the most straightforward methods for analyte detection. Thiourea-based receptors functionalized with chromophores, such as nitrophenyl groups, have been developed as potent colorimetric probes. nih.gov Upon binding with anions like fluoride or dihydrogen phosphate, these sensors exhibit a dramatic color change, for example from colorless to dark red, which is visible to the naked eye. nih.gov This change is typically caused by the deprotonation of the thiourea, which alters the electronic structure of the attached chromophore. nih.gov

Fluorescent Sensing: If the thiourea receptor contains a fluorophore, ion binding can modulate its emission properties. This can manifest as either fluorescence quenching (turning off) or enhancement (turning on). As seen with the pyridyl-containing ligand for Co(II) detection, complexation with a metal ion can provide a pathway for non-radiative decay, thus quenching the fluorescence. researchgate.net This provides a highly sensitive detection method.

Electrochemical Sensing: While optical methods are common, electrochemical detection is also a viable strategy. The redox properties of a metal complex of 1-n-Butyl-3-(2-pyridyl)-2-thiourea can be different from the free ligand. The binding of an analyte can perturb this redox potential, which can be measured using techniques like cyclic voltammetry.

Catalytic Applications in Organic Transformations and Material Synthesis

The ability of 1-n-Butyl-3-(2-pyridyl)-2-thiourea to act as a ligand for transition metals opens up a vast field of catalytic applications. By coordinating to a metal center, the ligand can modulate its electronic properties and steric environment, thereby controlling its catalytic activity and selectivity.

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, used to form carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical for the success of these reactions, especially when using challenging substrates like aryl chlorides. nih.govresearchgate.net

While specific studies on 1-n-Butyl-3-(2-pyridyl)-2-thiourea in this context are emerging, closely related acyl thiourea derivatives have been successfully employed. For example, palladium(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have been shown to be efficient catalysts for the Suzuki-Miyaura cross-coupling of aryl halides with aryl boronic acids. rsc.org The thiourea ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The use of such ligands can enable reactions under mild conditions and with low catalyst loadings. nih.govresearchgate.net The versatility of ligands containing pyridyl and other nitrogen-based heterocycles is well-established in palladium catalysis for reactions like Heck and Suzuki couplings. researchgate.net

Table 2: Representative Palladium-Catalyzed Coupling Reactions using Thiourea-Type Ligands

| Reaction Type | Catalyst System | Substrates | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Pd(II) complex with N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea | Aryl halides, Aryl boronic acids | Efficient C-C bond formation |

| Heck Coupling | Pd(OAc)2 with pyrazolyl-functionalized NHC | Aryl halides, Olefins | Good yields under mild conditions |

Metal complexes derived from thiourea ligands can also function as catalysts for oxidation and reduction reactions. The electronic environment provided by the ligand can stabilize different oxidation states of the metal center, allowing it to mediate electron transfer processes.

For example, thiourea dioxide, a related organosulfur compound, has been used as an organocatalyst in combination with tert-butyl hydroperoxide (TBHP) for the efficient and green oxidation of alcohols to their corresponding carbonyl compounds. rsc.org Copper complexes are also widely studied for oxidation catalysis. researchgate.net Copper(II) complexes supported on various frameworks have been used for the catalytic oxidation of olefins and other substrates using oxidants like molecular oxygen or TBHP. researchgate.net The ligand environment, such as that provided by 1-n-Butyl-3-(2-pyridyl)-2-thiourea, would be critical in tuning the selectivity of such oxidation reactions, for instance, favoring epoxidation over other oxidation pathways.

In the realm of reduction catalysis, nickel complexes are of significant interest. Photoredox nickel-catalyzed reactions often involve the reduction of a Ni(II) precatalyst to a catalytically active Ni(I) species. nsf.gov The ligand, such as the pyridyl moiety in 1-n-Butyl-3-(2-pyridyl)-2-thiourea, can influence the reduction potential of the Ni(II) center and stabilize the subsequent intermediates in the catalytic cycle. nsf.gov

Asymmetric Catalysis with Chiral Analogues of the Ligand

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. Thiourea derivatives have gained prominence as highly effective organocatalysts, primarily due to their ability to act as potent hydrogen bond donors. nih.gov The introduction of chirality into the thiourea framework can lead to highly efficient and selective catalysts for a variety of asymmetric transformations.

While specific studies on chiral analogues of 1-n-Butyl-3-(2-pyridyl)-2-thiourea are not yet prevalent in the literature, the general principles of chiral thiourea catalysis provide a strong foundation for their potential. Chiral thioureas are often derived from naturally occurring chiral amines, such as Cinchona alkaloids. nih.govrsc.org These bifunctional catalysts can activate electrophiles through hydrogen bonding while the chiral scaffold directs the stereochemical outcome of the reaction.

For instance, chiral thiourea catalysts have been successfully employed in asymmetric Michael additions, providing access to enantioenriched products in high yields. nih.gov The proposed mechanism involves the dual activation of the reaction partners, where the thiourea moiety activates the electrophile and a basic site on the catalyst activates the nucleophile.

A promising strategy that could be applied to analogues of 1-n-Butyl-3-(2-pyridyl)-2-thiourea is the concept of self-assembly in organocatalysis. Research has shown that the combination of a simple chiral unit, such as methanoproline, with a thiourea can lead to a highly effective self-assembled organocatalyst for asymmetric reactions like the Biginelli reaction, yielding products with excellent enantioselectivities. rsc.org

The synthesis of chiral analogues of 1-n-Butyl-3-(2-pyridyl)-2-thiourea could be envisioned by replacing the n-butyl group with a chiral amine derivative. The resulting chiral ligands could then be evaluated in a range of asymmetric reactions. The table below outlines potential asymmetric reactions where chiral analogues of 1-n-Butyl-3-(2-pyridyl)-2-thiourea could be applied, based on the established reactivity of other chiral thioureas.

Table 1: Potential Asymmetric Reactions for Chiral Analogues of 1-n-Butyl-3-(2-pyridyl)-2-thiourea

| Reaction Type | Substrate Examples | Potential Product |

| Michael Addition | Nitroalkenes, α,β-Unsaturated ketones | γ-Nitrocarbonyls, 1,5-Dicarbonyls |

| Aldol Reaction | Aldehydes, Ketones | β-Hydroxy carbonyls |

| Mannich Reaction | Imines, Aldehydes, Ketones | β-Amino carbonyls |

| Friedel-Crafts Alkylation | Indoles, Pyrroles, Aldehydes/Ketones | Substituted heterocycles |

Photocatalysis and Electrocatalysis

The conversion of light or electrical energy into chemical energy through catalysis is a rapidly advancing field with significant implications for sustainable chemistry. Metal complexes are often at the heart of these processes, and the design of effective ligands is crucial for tuning their catalytic properties.

Photocatalysis: While direct photocatalytic studies of 1-n-Butyl-3-(2-pyridyl)-2-thiourea complexes are limited, the combination of a pyridyl group and a potential metal-binding thiourea moiety suggests their promise. Transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands, are well-established visible-light photocatalysts. acs.org These complexes can absorb light to reach an excited state with potent redox properties, enabling them to participate in single-electron transfer processes with organic substrates. acs.org

The coordination of 1-n-Butyl-3-(2-pyridyl)-2-thiourea to a photoactive metal center, such as ruthenium or iridium, could lead to novel photocatalysts. The electronic properties of the complex, and thus its photocatalytic activity, could be modulated by the thiourea ligand. Furthermore, heterobinuclear metal complexes, where a photocatalytic unit is covalently linked to a catalytic metal center, have shown enhanced efficiency and selectivity. mdpi.com A complex of 1-n-Butyl-3-(2-pyridyl)-2-thiourea could potentially serve as one of these components. A notable example in a related area is a nickel-thiourea-triethylamine complex which, when supported on graphitic C3N4, acts as a cost-effective photocatalyst for solar hydrogen production. rsc.org

The potential of metal complexes of 1-n-Butyl-3-(2-pyridyl)-2-thiourea in these areas warrants further investigation, with initial studies likely focusing on the synthesis and electrochemical characterization of its coordination complexes with catalytically relevant metals like cobalt, nickel, and iron.

Supramolecular Chemistry, Crystal Engineering, and Materials Science

The predictable and directional nature of non-covalent interactions, particularly hydrogen bonding, makes the thiourea group a powerful tool in supramolecular chemistry and crystal engineering. rsc.org These interactions can be harnessed to construct well-defined molecular architectures and functional materials.

Self-Assembly into Ordered Molecular Architectures

The 1-n-Butyl-3-(2-pyridyl)-2-thiourea molecule possesses all the necessary components for self-assembly. The thiourea unit can form strong, directional N-H···S hydrogen bonds, leading to the formation of one-dimensional tapes or dimeric structures. The pyridyl nitrogen can act as a hydrogen bond acceptor or a metal coordination site, introducing further dimensionality to the assembly. The n-butyl group, through weaker van der Waals interactions, can influence the packing of these assemblies and their solubility. Anion-directed self-assembly has been observed in other pyridyl-containing scaffolds, where the anion templates the formation of specific supramolecular structures. nih.gov

Crystal Packing and Polymorphism Studies

The way molecules pack in the solid state can have a profound impact on their physical properties. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. While no polymorphism studies have been reported for 1-n-Butyl-3-(2-pyridyl)-2-thiourea, related flexible molecules are known to exhibit this phenomenon. For example, 1-butyl-3-methylimidazolium halides, which also contain a butyl group, show polymorphism, which can influence their crystallization behavior. rsc.org The conformational flexibility of the n-butyl chain in 1-n-Butyl-3-(2-pyridyl)-2-thiourea, combined with the potential for different hydrogen bonding motifs, makes it a likely candidate for exhibiting polymorphism. The study of its crystal packing would reveal how the different non-covalent forces balance to create the most stable solid-state structure and could lead to the discovery of polymorphs with distinct properties.

Integration into Functional Hybrid Materials (e.g., MOFs, COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The incorporation of functional molecules like 1-n-Butyl-3-(2-pyridyl)-2-thiourea into these frameworks could impart new properties.

This molecule could be integrated in several ways:

As a ligand: A modified version of the ligand with additional coordinating groups could be used as a building block for new MOFs. The pyridyl and thiourea groups could coordinate to metal centers, forming the nodes of the framework.

As a post-synthetically modified linker: A pre-existing MOF could be modified to include the 1-n-Butyl-3-(2-pyridyl)-2-thiourea moiety on its linkers. This would introduce the hydrogen-bonding and metal-chelating properties of the thiourea group into the pores of the MOF.

As a guest molecule: The molecule could be encapsulated within the pores of a host MOF or COF. The interactions between the guest and the framework could lead to interesting properties, such as selective sensing or controlled release.

While the integration of this specific thiourea into MOFs or COFs has not been reported, the general strategy is well-established. For example, MOFs have been constructed from cobalt(II) and various organic linkers to create materials with specific gas adsorption and magnetic properties. nih.gov

Molecular Interactions with Biological Targets (Mechanistic Focus)